Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate
CAS No.: 915385-08-9
Cat. No.: VC16923272
Molecular Formula: C20H25NO4
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915385-08-9 |
|---|---|
| Molecular Formula | C20H25NO4 |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | ethyl 4-(2-pyridin-3-yloxyhexoxy)benzoate |
| Standard InChI | InChI=1S/C20H25NO4/c1-3-5-7-19(25-18-8-6-13-21-14-18)15-24-17-11-9-16(10-12-17)20(22)23-4-2/h6,8-14,19H,3-5,7,15H2,1-2H3 |
| Standard InChI Key | DSEZZMOPZLHDDU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CN=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate features a benzoate ester core substituted at the para position with a hexyloxy chain, which is further functionalized with a pyridin-3-yl ether group. The molecular formula is C₂₀H₂₅NO₄, with a theoretical molecular weight of 343.4 g/mol based on analogs like Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate (CAS 915385-09-0) . The pyridine ring’s nitrogen atom at the 3-position introduces distinct electronic and steric effects compared to 2- or 4-substituted isomers, influencing solubility and reactivity.
Table 1: Comparative Structural Data for Pyridine-Substituted Benzoates
Spectroscopic and Computational Data
While experimental spectra for the pyridin-3-yl compound are absent, computational models predict key features:
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IR Spectroscopy: Strong absorption bands at ~1,720 cm⁻¹ (C=O stretch) and ~1,250 cm⁻¹ (C-O ester) .
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NMR: The pyridin-3-yl group would exhibit distinct proton splitting patterns compared to 2- or 4-isomers due to differing ring current effects. For example, the 3-H proton on the pyridine ring is expected to resonate near δ 8.3–8.5 ppm in ¹H NMR .
Synthesis and Reaction Pathways
Proposed Synthetic Routes
The synthesis of Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate likely follows a multistep protocol analogous to its pyridin-4-yl counterpart :
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Etherification: Reaction of 2-bromohexanol with 3-hydroxypyridine to form 2-[(pyridin-3-yl)oxy]hexanol.
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Williamson Ether Synthesis: Coupling the intermediate with ethyl 4-hydroxybenzoate under basic conditions (e.g., K₂CO₃ in DMF).
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Purification: Column chromatography or recrystallization to isolate the final product.
Key Challenges:
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Regioselectivity in pyridine functionalization.
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Steric hindrance during ether formation due to the 3-substituted pyridine .
Physicochemical Properties
Solubility and Partitioning
The pyridin-3-yl derivative is expected to exhibit moderate lipophilicity (logP ≈ 3.5–4.0), comparable to the pyridin-4-yl analog (logP 3.8) . Aqueous solubility is likely low (<1 mg/mL) due to the hydrophobic hexyl chain and aromatic systems.
Thermal Stability
Differential scanning calorimetry (DSC) data for related compounds suggest a melting point range of 80–100°C, with decomposition temperatures exceeding 250°C . The pyridin-3-yl isomer may exhibit slightly lower thermal stability than the 4-substituted variant due to less symmetric crystal packing.
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